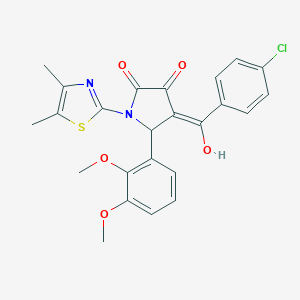
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CAY10576, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential therapeutic applications due to its mechanism of action and biochemical effects.
作用机制
The mechanism of action of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activation of NF-κB and the expression of its downstream target genes, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, its well-defined mechanism of action, and its potential therapeutic applications. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration route of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one for therapeutic use.
合成方法
The synthesis of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 4-chlorobenzoyl chloride with 2,3-dimethoxyaniline, followed by the addition of 4,5-dimethyl-2-thiazolylamine and 3-hydroxy-2-cyclohexen-1-one. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to yield high purity and yield of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. It has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H21ClN2O5S |
分子量 |
485 g/mol |
IUPAC 名称 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21ClN2O5S/c1-12-13(2)33-24(26-12)27-19(16-6-5-7-17(31-3)22(16)32-4)18(21(29)23(27)30)20(28)14-8-10-15(25)11-9-14/h5-11,19,28H,1-4H3/b20-18+ |
InChI 键 |
HEDWBVVMZCQJCJ-CZIZESTLSA-N |
手性 SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
规范 SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-chlorophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265276.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265279.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265287.png)
![1-(3-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265295.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265298.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265299.png)
![1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265300.png)
![Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265301.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265302.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265303.png)
![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265306.png)
![7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265307.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265308.png)